4-Chloro-5-iodo-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-5-iodo-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-2-amine is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of chloro and iodo substituents on the pyrimidine ring, along with an isopropylsulfonyl group attached to the phenyl ring. The unique structure of this compound makes it an interesting subject for research in medicinal chemistry and other scientific disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-iodo-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-2-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Halogenation: Introduction of chloro and iodo groups to the pyrimidine ring.
Sulfonylation: Attachment of the isopropylsulfonyl group to the phenyl ring.
Coupling Reaction: Formation of the final compound through coupling of the sulfonylated phenyl ring with the halogenated pyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-iodo-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The chloro and iodo groups can be substituted with other functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: Formation of new bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (NaI) or potassium carbonate (K2CO3) in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro or iodo groups.
Scientific Research Applications
4-Chloro-5-iodo-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-2-amine has several applications in scientific research:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific enzymes or receptors.
Biological Studies: Investigation of its effects on cellular processes and pathways.
Industrial Applications: Use in the synthesis of advanced materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-Chloro-5-iodo-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to changes in cellular processes. For example, it may induce apoptosis in cancer cells by activating the mitochondrial pathway and producing reactive oxygen species (ROS) .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine: Similar structure but lacks the iodo substituent.
4-[4-[[5-Chloro-4-[[2-[(propan-2-yl)sulfonyl]phenyl]amino]pyrimidin-2-yl]amino]-5-isopropoxy-2-methylphenyl]piperidine-1-carboxylic acid tert-butyl ester: Contains additional functional groups and a more complex structure.
Uniqueness
The presence of both chloro and iodo substituents, along with the isopropylsulfonyl group, makes 4-Chloro-5-iodo-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-2-amine unique
Properties
Molecular Formula |
C13H13ClIN3O2S |
---|---|
Molecular Weight |
437.68 g/mol |
IUPAC Name |
4-chloro-5-iodo-N-(2-propan-2-ylsulfonylphenyl)pyrimidin-2-amine |
InChI |
InChI=1S/C13H13ClIN3O2S/c1-8(2)21(19,20)11-6-4-3-5-10(11)17-13-16-7-9(15)12(14)18-13/h3-8H,1-2H3,(H,16,17,18) |
InChI Key |
XJEITEOFUYZAFX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=CC=C1NC2=NC=C(C(=N2)Cl)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.